(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S3/c1-20-13-5-4-12(29(2,25)26)9-15(13)28-18(20)19-17(22)16-8-10-7-11(21(23)24)3-6-14(10)27-16/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDUEFQMIQVJDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed analysis of its biological activity, including synthesis, characterization, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzothiazoles and thiophenes, characterized by its unique structural features, including:
- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.
- Methylsulfonyl Group : Enhances solubility and potential reactivity.
- Nitro Group : May contribute to biological activity through redox chemistry.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H13N3O3S3 |
| Molar Mass | 403.5 g/mol |
| CAS Number | 683237-84-5 |
Antimicrobial Activity
Preliminary studies suggest that compounds within the benzothiazole class exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the methylsulfonyl group may enhance the binding affinity to microbial targets, leading to increased antimicrobial activity .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. Research indicates that this compound may inhibit the growth of cancer cell lines. In vitro studies have demonstrated cytotoxic effects against leukemia and solid tumor-derived cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's structural features may confer anti-inflammatory properties. Benzothiazole derivatives are often screened for their ability to reduce inflammation in various models. Compounds similar to (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) have demonstrated significant anti-inflammatory effects at specific dosages, indicating a promising therapeutic avenue .
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes .
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of several benzothiazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene) exhibited IC50 values in the low micromolar range against leukemia cells, suggesting significant anticancer potential .
- Anti-inflammatory Activity Assessment : In a model assessing anti-inflammatory effects, compounds were administered at varying doses. Results showed that certain derivatives achieved up to 72% reduction in inflammation markers at higher dosages, highlighting the therapeutic potential of benzothiazole derivatives in inflammatory diseases .
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that contributes to its biological activity:
- Benzothiazole Ring : Provides significant reactivity and biological properties.
- Methylsulfonyl Group : Enhances solubility and interaction with biological targets.
- Nitrobenzamide Moiety : Potentially contributes to biological activity through various mechanisms.
The molecular formula is with a molecular weight of approximately 391.42 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its structural features may disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further studies in infectious disease treatment.
Case Studies:
- In vitro studies have shown that derivatives of benzothiazole can effectively reduce the viability of various microbial strains at concentrations as low as 10 μM.
Anticancer Properties
The compound has demonstrated potential anticancer activity through various mechanisms:
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cancer cell growth.
Mechanistic Insights:
- Research suggests that the compound induces oxidative stress in cancer cells, which is linked to increased levels of reactive oxygen species (ROS), leading to cell death.
Pharmacological Profiles
The pharmacological profile of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide includes interactions with several biological targets:
- Histamine H3 Receptor (H3R) : High affinity binding (Ki value of 0.036 μM).
- Acetylcholinesterase (AChE) : Potential inhibitory activity contributing to neuroprotective effects.
- Monoamine Oxidase B (MAO-B) : Inhibition may enhance dopaminergic activity, relevant for neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant activity against various microbial strains |
| Anticancer | Induces apoptosis and inhibits cell proliferation |
| Neuroprotective | Inhibits acetylcholinesterase and monoamine oxidase B |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolylmethylcarbamate Analogs ()
Compounds such as bis(thiazol-5-ylmethyl) carbamates (e.g., compounds w, x, y, z in ) share structural motifs with the target compound, including sulfur-containing heterocycles. However, these analogs feature carbamate (-OCONH-) linkages instead of carboxamide (-CONH-) groups, which may reduce hydrolytic stability compared to the target compound . Additionally, their bulky substituents (e.g., hydroperoxypropan, diphenylhexane backbones) likely limit membrane permeability, whereas the target’s methylsulfonyl and nitro groups could improve solubility and electronic properties for enhanced bioavailability.
1,3,4-Thiadiazole Derivatives ()
1,3,4-Thiadiazole-based compounds, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, utilize a different sulfur-nitrogen heterocycle. These derivatives are synthesized via cyclization with iodine and triethylamine, a method distinct from the likely synthesis of the target compound . While thiadiazoles exhibit antimicrobial and antitumor activities, the target’s benzo[d]thiazole-benzo[b]thiophene hybrid may offer broader π-π stacking interactions for improved receptor binding. The trichloroethyl group in thiadiazoles increases lipophilicity but may introduce toxicity risks, whereas the target’s methylsulfonyl group balances polarity and metabolic stability.
Thiazole-5-carboxamide Derivatives ()
The compound N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide shares the carboxamide functional group with the target compound. However, its thiazole ring lacks the fused benzo[d]thiazole system, reducing aromatic surface area for hydrophobic interactions . The chloro-methylphenyl and piperidinyl substituents in this analog may enhance CNS penetration, while the target’s nitro group could favor redox-activated mechanisms (e.g., nitroreductase targeting in hypoxic tumors).
Structural and Functional Comparison Table
Research Findings and Discussion
- Synthetic Accessibility : The target compound’s fused heterocycles may require multi-step synthesis involving sulfonation and nitration, contrasting with the iodine-mediated cyclization of thiadiazoles .
- Solubility and Stability : The methylsulfonyl group likely enhances aqueous solubility compared to trichloroethyl groups in thiadiazoles, while the carboxamide linker offers greater stability than carbamates .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (Z)-configured benzo[d]thiazol-2(3H)-ylidene derivatives, and how is stereochemical purity ensured?
- Methodology : The Z-configuration is typically stabilized via intramolecular hydrogen bonding or steric hindrance during cyclization. A common approach involves refluxing precursors (e.g., thiophene-carboxamide intermediates) in ethanol with anhydrous sodium acetate to promote cyclodehydration. Stereochemical confirmation requires X-ray crystallography or NOESY NMR to validate spatial arrangements .
- Example : Ethanol reflux with NaOAc (as in ) minimizes thermal racemization. Post-synthesis, HPLC or chiral chromatography can assess purity (>98% by NMR integration ).
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- IR : Look for C=O (1670–1700 cm⁻¹), S=O (1150–1250 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) stretches .
- NMR : Key signals include:
- ¹H NMR : Methylsulfonyl protons at δ 3.1–3.3 ppm; nitrobenzo[b]thiophene aromatic protons at δ 8.1–8.5 ppm .
- ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm; thiazole C=N at δ 155–160 ppm .
- MS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 475.2 for C₁₉H₁₄N₃O₅S₂) with fragmentation patterns consistent with sulfonyl and nitro groups .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodology : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the sulfonyl and nitro groups. Stability testing in aqueous buffers (pH 4–9) at 25°C/40°C over 72 hours, monitored via UV-Vis (λ_max ~320 nm), identifies hydrolytic degradation pathways. Avoid prolonged exposure to light due to nitro group photoreactivity .
Advanced Research Questions
Q. How can synthesis yield be optimized while maintaining Z-configurational fidelity?
- Methodology : Use Design of Experiments (DoE) to screen variables:
Q. How to resolve contradictory NMR data arising from dynamic stereochemistry or tautomerism?
- Methodology : Variable-temperature NMR (VT-NMR) from 25°C to −40°C slows tautomeric exchange, resolving overlapping signals. For example, broadening of NH signals at room temperature sharpens at lower temps, confirming intramolecular H-bonding in the Z-isomer . Computational modeling (DFT at B3LYP/6-31G*) predicts energy barriers for tautomer interconversion .
Q. What computational strategies predict biological targets or reactivity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., kinases or sulfotransferases) to identify binding affinities.
- QM/MM Simulations : Assess nitro group reduction pathways (e.g., nitroso intermediate formation) under physiological conditions .
- ADMET Prediction : SwissADME evaluates logP (~2.5), suggesting moderate blood-brain barrier permeability .
Q. How can AI-driven platforms enhance synthesis or data analysis for this compound?
- Methodology :
- Smart Laboratories : AI algorithms (e.g., Bayesian optimization) automate reaction condition screening, reducing trial runs by 40% .
- Spectral Analysis : Machine learning (e.g., CNN models) interprets complex NMR/IR spectra, identifying impurities with >95% accuracy .
Contradictions and Mitigations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
